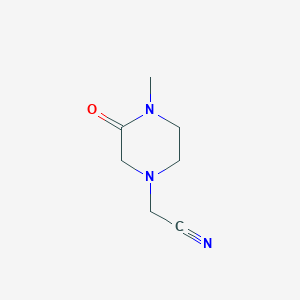
1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid” is represented by the InChI code:1S/C7H12O4S/c8-7(9)5-6-1-3-12(10,11)4-2-6/h6H,1-5H2,(H,8,9) . This indicates that the compound has a molecular weight of 192.24 . Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid” include a molecular weight of 192.24 . The compound’s InChI code is1S/C7H12O4S/c8-7(9)5-6-1-3-12(10,11)4-2-6/h6H,1-5H2,(H,8,9) , which provides information about its molecular structure.
Applications De Recherche Scientifique
Biocatalyst Inhibition and Microbial Engineering
Carboxylic acids, due to their inhibitory effects on microbial growth, have been studied for their impact on biofuel and biochemical production processes using engineered microbes. Understanding the metabolic pathways through which these acids exert their inhibitory effects is crucial for developing robust microbial strains with improved industrial performance (Jarboe et al., 2013).
Novel CNS Acting Drugs Synthesis
Research into functional chemical groups that serve as precursors for CNS acting drugs has highlighted the potential of carboxylic acid derivatives in synthesizing compounds with CNS activity. These include derivatives acting as lead molecules in the synthesis of novel drugs targeting the central nervous system (Saganuwan, 2017).
Antioxidant, Antimicrobial, and Cytotoxic Activities
Studies on natural carboxylic acids from plants have shown significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-related activity of these compounds, such as benzoic acid and cinnamic acid derivatives, offers insights into the design of molecules with enhanced bioactivities (Godlewska-Żyłkiewicz et al., 2020).
Drug Synthesis and Medicinal Applications
Levulinic acid, a biomass-derived carboxylic acid, illustrates the utility of carboxylic acid derivatives in drug synthesis. Its unique functional groups enable the production of diverse, value-added chemicals used in cancer treatment and other medical fields, showcasing the flexibility and potential of carboxylic acids in drug development (Zhang et al., 2021).
Environmental Remediation
The reduction of Cr(VI) to Cr(III) mediated by carboxylic acids has been explored for environmental remediation. Carboxylic acids, as clean reagents, play a significant role in detoxifying environments contaminated with hexavalent chromium, demonstrating their potential in water and soil decontamination strategies (Jiang et al., 2019).
Propriétés
IUPAC Name |
1-(1,1-dioxothian-4-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c13-11(14)9-2-1-5-12(8-9)10-3-6-17(15,16)7-4-10/h9-10H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJUYNHSPQBSAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCS(=O)(=O)CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1455788.png)



![2-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1455793.png)





![1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1455801.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)
